molecular formula C18H17BrN2O2S B2925635 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one CAS No. 851800-73-2

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2925635
CAS No.: 851800-73-2
M. Wt: 405.31
InChI Key: TYOSYPMSHNOGAV-UHFFFAOYSA-N
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Description

This product is 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one, a high-purity chemical compound provided for research and development applications. It has a CAS Registry Number of 851800-73-2, a molecular formula of C18H17BrN2O2S, and a molecular weight of 405.31 g/mol . The compound is characterized by a purity of 95% or higher . This substance belongs to the class of imidazolines, which are heterocyclic compounds derived from imidazoles . Imidazolines are a significant class of compounds found in many natural and medicinal products. They are frequently utilized as key intermediates in the synthesis of more complex organic molecules . Furthermore, chiral imidazolines are widely employed as efficient catalysts in organic synthesis for the preparation of various natural and synthetic organic compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSYPMSHNOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole 4-bromophenyl, pentyl, diphenyl C26H23BrN2 443.38
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 3,4-dichlorophenyl, benzenesulfonyl C16H13Cl2N3O2S2 414.33
4-(4-Bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine 4-bromophenyl, methyl, amine C11H12BrN3 266.14
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone imidazolylphenyl, bromoethanone C11H9BrN2O 265.11

Key Observations:

Halogenated Aryl Groups : The 4-bromophenyl group in the target compound and ’s analog imparts steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems or packing efficiency in crystal structures .

Sulfanyl vs. Sulfonyl Linkers: ’s compound features a dichlorophenylmethylsulfanyl group but includes a benzenesulfonyl substituent, which increases polarity compared to the target compound’s phenoxyethanone group .

Crystallographic and Geometric Comparisons

  • Dihedral Angles: In ’s 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole plane, suggesting moderate conjugation disruption. Similar steric interactions may occur in the target compound due to the bulkier phenoxyethanone group .
  • Intermolecular Interactions: ’s compound lacks significant intermolecular interactions in its crystal structure, a trend that might extend to the target compound if steric hindrance from the phenoxyethanone group dominates .

Research Findings and Implications

Electronic Effects : Bromine’s electron-withdrawing nature in the 4-bromophenyl group (target compound and ) may enhance electrophilic reactivity at the imidazole nitrogen, a property exploitable in drug design .

Solubility and Bioavailability: The phenoxyethanone group in the target compound likely improves solubility compared to ’s benzenesulfonyl derivative, which is more polar but prone to crystallinity .

Structural Flexibility : Partial saturation of the imidazole ring (4,5-dihydro) in the target compound may reduce planarity, affecting π-π stacking interactions compared to fully aromatic analogs in and .

Biological Activity

The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule notable for its potential biological activities. It features a unique structure that includes a bromophenyl group, an imidazole ring, and a phenoxyethanone moiety. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18BrN2O2S
Molecular Weight 396.31 g/mol
CAS Number 851800-80-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains. The presence of the sulfanyl group in this compound may enhance its reactivity and contribute to its antimicrobial efficacy.

Anticancer Properties

Studies on related imidazole derivatives suggest potential anticancer activity. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Evaluation:
    • A study on benzimidazole derivatives demonstrated that compounds with similar functional groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli (IC50 values ranging from 5 to 20 µg/mL) .
  • Cytotoxicity Assays:
    • Research involving imidazole derivatives showed promising results in cytotoxicity assays against various cancer cell lines, with some compounds achieving IC50 values below 10 µM .
  • Inflammation Models:
    • In vivo studies indicated that similar compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory conditions .

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